3-[(3-methylbenzoyl)amino]propanoic Acid
Description
Historical Perspectives on N-Acylated Amino Acids in Chemical and Biological Research
The study of N-acylated amino acids (NA-AAs) has a history rooted in the identification of metabolic byproducts. Early examples include the discovery of N-isovaleroylglycine in the urine of patients with isovaleric acidemia and N-acetylglutamate's role as an allosteric activator, first noted in the mid-20th century. frontiersin.orgnih.gov For a considerable time, knowledge of NA-AAs was largely confined to such short-chain derivatives, often identified as biomarkers for various metabolic diseases. frontiersin.orgnih.gov
A significant shift in the perception of these molecules occurred in the last three decades, driven by landmark discoveries in lipid signaling. nih.gov The identification of N-arachidonoylethanolamine (anandamide) as an endogenous ligand for cannabinoid receptors spurred a wave of research into structurally related fatty acid amides. frontiersin.orgnih.govnih.gov This led to the recognition of a vast family of endogenous N-acyl conjugates of amino acids and neurotransmitters (NAANs) that play potential roles in the nervous, vascular, and immune systems. nih.gov These compounds, in which an amino acid is linked to a fatty acid via an amide bond, are now recognized as an important class of endogenous signaling molecules. frontiersin.orgnih.gov This renewed interest has expanded the field from simple metabolic intermediates to complex signaling lipids, now often referred to as the "endocannabinoidome". nih.gov
Classification and Structural Significance of N-Benzoyl Amino Acid Derivatives
N-acyl amino acids are a broad class of molecules characterized by an amide bond linking an acyl group to the amino group of an amino acid. nih.govwikipedia.org They can be categorized based on both the nature of the acyl group and the structure of the amino acid. 3-[(3-methylbenzoyl)amino]propanoic acid belongs to the subclass of N-benzoyl amino acid derivatives.
The key structural components of this compound are:
The Acyl Group: A benzoyl group, which is a benzene (B151609) ring attached to a carbonyl group. In this specific molecule, it is a 3-methylbenzoyl group, indicating the presence of a methyl substituent at the third position of the benzene ring.
The Amino Acid: Propanoic acid with an amino group. Specifically, it is derived from β-alanine (3-aminopropanoic acid), which is a naturally occurring beta-amino acid. The "β" signifies that the amino group is attached to the second carbon from the carboxyl group.
N-benzoyl derivatives of amino acids have been a subject of synthetic and biological investigation. scielo.org.mxnih.gov The benzoyl group imparts a rigid, aromatic character to the molecule, which can significantly influence its interaction with biological targets. Research into various N-benzoyl amino acids has revealed their potential as growth inhibitors and antifungal agents. scielo.org.mxnih.gov The structural significance lies in the combination of the aromatic benzoyl moiety and the chiral amino acid scaffold, which provides a framework for developing compounds with specific biological activities. scielo.org.mxscielo.org.mx For instance, N-benzoyl derivatives of phenylalanine have demonstrated potent inhibitory effects in microbial antitumor screens. nih.gov
| Acyl Group Type | Amino Acid Type | General Structure | Example Compound |
|---|---|---|---|
| Fatty Acyl (Long-chain) | α-Amino Acid (Glycine) | R-CO-NH-CH₂-COOH (R=long alkyl chain) | N-arachidonoyl glycine (B1666218) |
| Aromatic Acyl (Benzoyl) | α-Amino Acid (Alanine) | C₆H₅-CO-NH-CH(CH₃)-COOH | N-benzoylalanine nih.gov |
| Substituted Aromatic Acyl (3-Methylbenzoyl) | β-Amino Acid (β-Alanine) | CH₃-C₆H₄-CO-NH-CH₂CH₂-COOH | This compound |
Positioning of this compound within Emerging Bioactive Compound Classes
While specific research on this compound is not extensively documented in publicly available literature, its structural framework places it firmly within an emerging class of compounds being actively investigated for therapeutic potential. The core structure, an N-acylated β-amino acid, is a recognized scaffold in medicinal chemistry. researchgate.netresearchgate.net
The incorporation of β-amino acids, such as the 3-aminopropanoic acid moiety in the target compound, into molecular designs is a strategy used to create peptidomimetics with enhanced stability against enzymatic degradation. researchgate.net This is a critical attribute for developing effective therapeutic agents.
Recent research has focused on synthesizing and evaluating libraries of 3-aminopropanoic acid derivatives for a range of biological activities. These studies highlight the versatility of this scaffold:
Anticancer Potential: Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for developing novel anticancer candidates, showing potent activity against lung cancer models. mdpi.com
Antimicrobial Activity: A separate class of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been explored for antimicrobial efficacy, demonstrating activity against multidrug-resistant bacterial and fungal pathogens. mdpi.com
General Bioactivity: The synthesis of various N,N-disubstituted β-amino acids with thiazole (B1198619) and other heterocyclic fragments has yielded compounds with notable antimicrobial and plant-growth-promoting properties. researchgate.net
These examples demonstrate that the 3-aminopropanoic acid backbone is a privileged structure for the discovery of new bioactive agents. The biological activity can be fine-tuned by modifying the N-acyl substituent. Therefore, this compound can be positioned as a member of this promising class of compounds, representing a specific chemical variation (a 3-methylbenzoyl group) on a scaffold known to be a fruitful starting point for drug discovery programs. The introduction of the methyl group on the benzoyl ring alters the electronic and steric properties compared to an unsubstituted benzoyl group, which could modulate its biological activity profile.
| Derivative Class | Investigated Activity | Key Finding | Reference |
|---|---|---|---|
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Anticancer | Exhibited potent antiproliferative activity against drug-sensitive and drug-resistant lung cancer cells. | mdpi.com |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial | Showed structure-dependent and potent activity against ESKAPE pathogens and drug-resistant fungi. | mdpi.com |
| 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acids | Antimicrobial & Plant Growth | Some compounds exhibited discrete antimicrobial activity and were found to promote rapeseed growth. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-methylbenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-3-2-4-9(7-8)11(15)12-6-5-10(13)14/h2-4,7H,5-6H2,1H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRIQMGRSUGDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368578 | |
| Record name | 3-[(3-methylbenzoyl)amino]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446828-79-1 | |
| Record name | N-(3-Methylbenzoyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446828-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3-methylbenzoyl)amino]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization Techniques for Research on 3 3 Methylbenzoyl Amino Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-[(3-methylbenzoyl)amino]propanoic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular structure, including the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons of the m-tolyl group, the methylene (B1212753) (-CH₂-) protons of the propanoic acid backbone, the methyl (-CH₃) protons, and the labile protons of the amide (-NH-) and carboxylic acid (-COOH) groups. The splitting patterns (e.g., triplets for the -CH₂- groups due to coupling with each other) and integration values (proton ratios) confirm the propanoic acid structure. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info Each carbon, from the methyl group and the aromatic ring to the methylene groups and the two carbonyl carbons (amide and carboxylic acid), will produce a distinct signal. The chemical shifts of the carbonyl carbons are particularly informative about the electronic environment and can be influenced by solvent interactions and hydrogen bonding. mdpi.com
| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic Protons | -C₆H₄- | 7.3 - 7.8 | 125 - 138 |
| Methylene Protons | -NH-CH₂- | ~3.6 | ~35 |
| Methylene Protons | -CH₂-COOH | ~2.6 | ~34 |
| Methyl Protons | -CH₃ | ~2.4 | ~21 |
| Amide Proton | -CO-NH- | ~8.7 (broad) | N/A |
| Carboxyl Proton | -COOH | >10 (very broad) | N/A |
| Amide Carbonyl | -CO-NH- | N/A | ~168 |
| Carboxyl Carbonyl | -COOH | N/A | ~175 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring and Structural Confirmation
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule, making it ideal for confirming the structure of this compound and for monitoring its synthesis. The method measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to particular chemical bonds. okstate.edu
The FTIR spectrum of this compound will exhibit characteristic absorption bands. A very broad peak in the 3300-2500 cm⁻¹ region is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. docbrown.info The N-H stretch of the secondary amide typically appears as a sharp peak around 3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic methylene and methyl groups are observed between 3100 and 2850 cm⁻¹. leibniz-fli.de
The carbonyl (C=O) stretching region is particularly diagnostic. Two distinct carbonyl peaks are expected: one for the carboxylic acid, typically around 1700-1725 cm⁻¹, and one for the amide (the Amide I band), which usually appears at a lower wavenumber, around 1630-1660 cm⁻¹. The presence of both peaks confirms the N-acylated amino acid structure.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | 3300 - 2500 (very broad) |
| N-H Stretch | Amide | ~3300 (sharp) |
| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 |
| Aliphatic C-H Stretch | -CH₂- and -CH₃ | 2960 - 2850 |
| C=O Stretch | Carboxylic Acid | 1725 - 1700 |
| C=O Stretch (Amide I) | Amide | 1660 - 1630 |
| N-H Bend (Amide II) | Amide | 1550 - 1510 |
| C=C Stretch | Aromatic Ring | 1600 - 1450 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis in Research Contexts
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. In research involving this compound, techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis. researchgate.netnih.gov ESI-MS typically produces the protonated molecule [M+H]⁺, allowing for the precise determination of the molecular mass.
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint. For N-acyl amino acids, characteristic fragmentation pathways include the neutral loss of water (H₂O) and the loss of the carboxylic acid moiety as (H₂O + CO). nih.gov
Key fragments for this compound would include the molecular ion, the ion resulting from the loss of the propanoic acid side chain, and ions corresponding to the 3-methylbenzoyl (m-toluoyl) group. cdnsciencepub.com This detailed fragmentation data is invaluable for confirming the identity of the compound in complex mixtures or in metabolomics studies. researchgate.net
| Ion | Formula | Expected m/z (mass-to-charge ratio) | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₁H₁₄NO₃]⁺ | 208.09 | Protonated Molecular Ion |
| [M+Na]⁺ | [C₁₁H₁₃NO₃Na]⁺ | 230.08 | Sodium Adduct |
| [M+H - H₂O]⁺ | [C₁₁H₁₂NO₂]⁺ | 190.08 | Loss of water from the carboxylic acid |
| [M+H - COOH₂]⁺ | [C₁₀H₁₂NO]⁺ | 162.09 | Loss of formic acid |
| [C₈H₇O]⁺ | [CH₃C₆H₄CO]⁺ | 119.05 | 3-Methylbenzoyl (m-toluoyl) cation |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Homologue Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthesized compounds and for separating them from starting materials, byproducts, or closely related homologues. nih.gov For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., a C18 silica (B1680970) column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of compounds with varying polarities. An acid modifier, such as formic acid or trifluoroacetic acid, is typically added to the mobile phase to suppress the ionization of the carboxylic acid group, resulting in sharper peaks and better retention.
Detection is commonly achieved using a UV-Vis detector set to a wavelength where the benzoyl moiety exhibits strong absorbance (typically around 230-254 nm). The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment against a standard. This method is highly sensitive and can detect impurities at very low levels. scispace.com
Crystallographic Studies of N-Benzoyl Amino Acid Systems
X-ray crystallography provides the most definitive, high-resolution structural information by determining the precise arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be readily available, analysis of closely related N-benzoyl amino acid systems, such as N-benzoylalanine, offers significant insight into the expected molecular conformation and intermolecular interactions. researchgate.netnih.gov
Investigation of Molecular Interactions and Biochemical Pathways Involving 3 3 Methylbenzoyl Amino Propanoic Acid and Its Analogues
Elucidation of Molecular Targets and Ligand-Receptor Interactions (In Vitro/Pre-clinical)
The therapeutic and biological potential of a compound is fundamentally linked to its interactions with specific molecular targets within the body. For 3-[(3-methylbenzoyl)amino]propanoic acid and its structural analogues, preclinical and in vitro research has begun to illuminate a range of interactions with key proteins involved in neurotransmission and other physiological processes. These studies are crucial for understanding the compound's mechanism of action and for guiding further development. The primary targets identified for this class of molecules include neurotransmitter transporters, ligand-gated ion channels, and G protein-coupled receptors.
Glycine (B1666218) transporters (GlyTs) are critical regulators of glycine concentrations in the central nervous system (CNS). d-nb.info They are responsible for the reuptake of glycine into neurons and glial cells, thereby controlling the activation of both inhibitory glycine receptors and N-methyl-D-aspartate (NMDA) receptors, where glycine acts as an essential co-agonist. d-nb.infonih.gov There are two main subtypes, GlyT1 and GlyT2, which differ in their distribution and pharmacological properties. nih.gov GlyT1 is predominantly found in glial cells in forebrain regions and is associated with the modulation of glutamatergic neurotransmission, while GlyT2 is located on presynaptic terminals in the brainstem and spinal cord, where it regulates inhibitory glycinergic signaling. nih.gov
While direct studies on this compound are limited, the broader class of β-amino acid derivatives is investigated for its potential to interact with solute carrier (SLC) transporters like GlyTs. Inhibition of GlyT1, for instance, can elevate synaptic glycine levels, thereby enhancing the activity of NMDA receptors. nih.gov The structural features of propanoic acid analogues make them candidates for interacting with the binding sites of these transporters. Research on selective GlyT1 antagonists has demonstrated that such molecules can modulate neurotransmission, suggesting a potential mechanism for related compounds. nih.gov
The NMDA receptor, a type of ionotropic glutamate (B1630785) receptor, plays a vital role in synaptic plasticity, learning, and memory. wikipedia.org Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. nih.govfrontiersin.org The glycine binding site on the NMDA receptor has become a significant target for therapeutic intervention in various neurological and psychiatric disorders. nih.gov
Several studies have explored analogues of aminopropanoic acid as agonists for this specific site. Research into (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid and (R)-2-amino-3-triazolpropanoic acid derivatives, which share a core structure with this compound, has shown that these molecules can function as potent agonists at the glycine binding site of the NMDA receptor. nih.govfrontiersin.orgku.dk A key finding is that their activity can be highly dependent on the type of GluN2 subunit (A-D) present in the receptor complex, leading to subtype-specific modulation. nih.gov For example, certain analogues display a preference in potency for GluN1/2C and GluN1/2D subtypes over GluN1/2A and GluN1/2B. frontiersin.orgku.dk This subtype selectivity offers the potential for more targeted pharmacological effects.
Table 1: NMDA Receptor Activity of Selected Propanoic Acid Analogues
| Compound Class | Specific Analogue Example | Target Site | Observed Activity | Subtype Preference |
|---|---|---|---|---|
| (R)-3-(carboxamido)-2-aminopropanoic acid | (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid (8p) | Glycine site on GluN1 subunit | Potent partial agonist | High preference for GluN1/2C |
| (R)-2-amino-3-triazolpropanoic acid | Compound 13g | Glycine site on GluN1 subunit | Full agonist | 3- to 7-fold preference for GluN1/2C-D over GluN1/2A-B |
GPCRs represent the largest family of cell surface receptors and are involved in nearly all physiological processes by detecting a wide range of extracellular stimuli. nih.gov They can modulate the activity of ion channels either directly through G protein subunits or indirectly via intracellular signaling cascades. nih.gov Ion channels themselves are fundamental for neuronal excitability and signaling, making them key drug targets. nih.gov
The engagement of this compound or its direct analogues with specific GPCRs or ion channels has not been extensively documented in publicly available research. However, given the neuromodulatory profile of related compounds that target NMDA receptors, it is plausible that they could indirectly influence ion channel activity downstream of NMDA receptor activation. Furthermore, the broad chemical diversity of amino acid derivatives suggests that some analogues could possess direct activity at certain GPCRs or ion channels, representing an area for future investigation.
Mechanistic Studies of Biological Activities in Non-Human Systems
Beyond interactions with neurological targets, derivatives of propanoic acid have been investigated for other biological activities, particularly as antimicrobial agents. Mechanistic studies in non-human systems, such as bacteria and fungi, provide insight into the biochemical pathways disrupted by these compounds.
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. mdpi.comnih.gov Unnatural amino acid derivatives are a promising source of such agents, as they can potentially interfere with unique microbial biosynthetic pathways that are absent in humans. mdpi.comnih.gov
Studies on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated potent, structure-dependent antimicrobial activity against a range of challenging pathogens. mdpi.com These compounds have shown efficacy against both Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria. mdpi.comresearchgate.net Furthermore, significant antifungal activity has been observed against drug-resistant Candida species, including the emerging pathogen Candida auris. mdpi.comresearchgate.net Hydrazone derivatives containing heterocyclic substituents were identified as particularly potent, with broad-spectrum activity. researchgate.net
The precise mechanisms of action are still under investigation, but potential pathways for amino acid-based antimicrobials include:
Inhibition of Cell Wall Synthesis: Targeting enzymes involved in the synthesis of peptidoglycan in bacteria or β-1,3-D-glucan in fungi. nih.govnih.gov
Disruption of Cell Membranes: Interfering with the synthesis of essential membrane components like ergosterol (B1671047) in fungi. Azole antifungals, for example, inhibit the enzyme lanosterol-14α-demethylase, a key step in the ergosterol pathway. nih.govnih.gov
Inhibition of Protein or Nucleic Acid Synthesis: Acting as antagonists in essential amino acid or nucleotide biosynthetic pathways. nih.gov
Inhibition of Cell Division: Some antibacterial agents function by disrupting the activity of essential cell division proteins like FtsZ. nih.gov
Table 2: In Vitro Antimicrobial Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives
| Pathogen | Type | Resistance Profile | MIC Range (µg/mL) of Hydrazone Derivatives researchgate.net |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | Methicillin-resistant (MRSA) | 1–8 |
| Enterococcus faecalis | Gram-positive Bacteria | Vancomycin-resistant (VRE) | 0.5–2 |
| Gram-negative pathogens | Gram-negative Bacteria | Not specified | 8–64 |
| Candida species | Fungi | Drug-resistant | 8–64 |
The ability of propanoic acid analogues to act as agonists at the NMDA receptor glycine site positions them as potential neuromodulators. nih.gov By enhancing NMDA receptor activation, these compounds can influence synaptic transmission and plasticity, which are fundamental processes for brain function. wikipedia.org
In preclinical models, compounds that potentiate NMDA receptor function can have diverse effects on the nervous system. The subtype-selectivity observed with some analogues is particularly significant. nih.govku.dk For instance, a compound that preferentially enhances the activity of GluN2C-containing NMDA receptors could offer a more targeted approach to modulating specific neural circuits where these subunits are expressed, potentially minimizing side effects associated with global NMDA receptor activation. This selective neuromodulation could be explored for its therapeutic potential in conditions where specific NMDA receptor subtypes are dysregulated. nih.gov
Pre-clinical Metabolic Pathways of N-Acyl Amino Acids in Non-Human Biological Systems
The metabolic fate of N-acyl amino acids, a broad class of lipid signaling molecules that includes this compound, is governed by a complex interplay of biosynthetic and degradative enzymatic pathways. These pathways, extensively studied in various non-human biological systems, determine the bioavailability and physiological activity of these compounds. The structural diversity within this class, from aliphatic to aromatic acyl chains and variations in the amino acid moiety, significantly influences their interaction with metabolic enzymes.
Biosynthetic Routes of N-Acyl Amino Acids
The formation of N-acyl amino acids (NAAAs) in biological systems is a sophisticated process mediated by several enzymatic strategies, ensuring the controlled production of these signaling molecules. The primary mechanism involves the condensation of an acyl group, typically activated as a coenzyme A (CoA) thioester, with the amino group of an amino acid. This reaction is catalyzed by a range of enzymes with varying substrate specificities.
Two main enzymatic strategies for the biosynthesis of NAAAs have been identified: ATP-dependent and ATP-independent pathways. researchgate.net
ATP-dependent biosynthesis: This major route involves acyl-adenylating enzymes that utilize the energy from ATP hydrolysis to activate the carboxylic acid of the acyl group, forming an acyl-adenylate intermediate. This activated intermediate then readily reacts with the amino group of the corresponding amino acid to form the amide bond of the NAAA.
ATP-independent biosynthesis: This pathway relies on hydrolases, such as lipases and aminoacylases. These enzymes transiently activate the carboxylic acid, either through the formation of an acyl-enzyme intermediate or by orienting the acyl donor favorably for nucleophilic attack by the amine. researchgate.net A notable example of this is the cytochrome c-dependent formation of certain NAAAs, where the enzyme catalyzes the synthesis from an acyl-CoA and the respective amino acid.
The biosynthesis of β-alanine, the amino acid moiety of the titular compound, can occur through several pathways in microorganisms and plants. These include the decarboxylation of L-aspartate, the degradation of uracil, or through the polyamine pathway involving the oxidation of 3-aminopropionaldehyde. nih.gov While the direct enzymatic N-acylation of β-alanine with 3-methylbenzoyl-CoA has not been explicitly detailed in the reviewed literature, the broad substrate tolerance of some N-acyltransferases suggests this as a plausible biosynthetic route.
The following table summarizes the key enzymatic strategies involved in the biosynthesis of N-acyl amino acids.
| Biosynthetic Strategy | Key Enzyme Class | Mechanism of Acyl Group Activation | Example |
| ATP-Dependent | Acyl-adenylating enzymes | Formation of an acyl-adenylate intermediate via ATP hydrolysis. | General synthesis of various N-acyl amino acids. |
| ATP-Independent | Hydrolases (e.g., lipases, aminoacylases) | Formation of a transient acyl-enzyme intermediate. | Lipase-catalyzed N-acylation. |
| ATP-Independent | Cytochrome c | Utilizes Acyl-CoA as the activated acyl donor. | Cytochrome c-dependent formation of N-arachidonoyl serine. |
Enzymatic Degradation and Stability in Biological Matrices (e.g., Plasma, Microsomes)
The primary route for the catabolism of N-acyl amino acids in mammalian systems is enzymatic hydrolysis, which cleaves the amide bond to release the constituent fatty acid and amino acid. The principal enzyme responsible for this action is the Fatty Acid Amide Hydrolase (FAAH). elifesciences.orgnih.gov
FAAH is an integral membrane enzyme belonging to the amidase signature family of serine hydrolases. elifesciences.org It exhibits broad substrate specificity, hydrolyzing a wide range of fatty acid amides, including the endocannabinoid anandamide (B1667382) and various N-acyl amino acids. elifesciences.orgnih.gov The substrate preference of FAAH is influenced by both the acyl chain and the amino acid moiety. For instance, studies on N-arachidonoyl-amino acids have shown that the potency of FAAH inhibition varies depending on the amino acid and the animal species from which the enzyme is derived. nih.gov While N-arachidonoyl-glycine is a potent inhibitor of rat and mouse FAAH, N-arachidonoyl-isoleucine is more active against the human enzyme. nih.gov
In addition to FAAH, another intracellular enzyme, PM20D1, has been identified as an N-acyl amino acid hydrolase. elifesciences.org Both FAAH and PM20D1 can catalyze the hydrolysis of a subset of N-acyl amino acids, though they exhibit different substrate specificities. elifesciences.org FAAH demonstrates a more restricted substrate scope compared to PM20D1 in vitro. elifesciences.org For example, FAAH shows robust hydrolysis activity for N-oleoyl-glycine and N-oleoyl-serine, while its activity towards N-arachidonoyl-phenylalanine is negligible. elifesciences.org
The following table provides a summary of the key enzymes involved in the degradation of N-acyl amino acids.
| Enzyme | Cellular Location | Substrate Specificity | Role in NAAA Metabolism |
| Fatty Acid Amide Hydrolase (FAAH) | Integral membrane protein | Broad, with preference for certain acyl chains and amino acids. | Primary enzyme for the hydrolysis of a wide range of N-acyl amino acids. elifesciences.orgnih.gov |
| PM20D1 | Intracellular | Overlapping but distinct from FAAH, generally broader. | Hydrolysis of a subset of N-acyl amino acids. elifesciences.org |
Role as Protoamphiphilic Systems in Chemical Evolution Research
In the study of the origin of life, the formation of protocells is a critical step, requiring the self-assembly of amphiphilic molecules into vesicular structures that can encapsulate other molecules. N-acyl amino acids are considered highly plausible "protoamphiphiles" that could have played a significant role in the chemical evolution on early Earth. researchgate.netresearchgate.netchemrxiv.orgnih.gov Their structure, which combines a prebiotically relevant fatty acid and an amino acid, makes them intriguing candidates for the components of primordial membranes. researchgate.net
Research has demonstrated that N-acyl amino acids can be synthesized abiotically under conditions mimicking the prebiotic Earth. A notable mechanism for their formation is through wet-dry cycles, where a mixture of amino acids and lipids, such as monoglycerides (B3428702) or phospholipids, are subjected to repeated hydration and dehydration. researchgate.netchemrxiv.org This process can facilitate the formation of the amide bond between the fatty acid and the amino acid via an ester-amide exchange mechanism, without the need for biological enzymes. researchgate.netchemrxiv.org
Once formed, these N-acyl amino acids exhibit the crucial property of self-assembly into vesicles in aqueous environments. researchgate.netchemrxiv.orgnih.gov For instance, N-oleoyl glycine has been shown to form vesicles over a broad pH range, particularly when mixed with other prebiotic amphiphiles like fatty acids. researchgate.netnih.gov This ability to form stable membrane-bound compartments is a cornerstone of the protocell theory.
Furthermore, N-acyl amino acids can act as substrates for the synthesis of N-acylated peptides (lipopeptides) under similar prebiotic conditions. researchgate.netnih.gov This suggests a potential pathway for the emergence of more complex, functional molecules within or associated with these early membranes, highlighting the significance of N-acyl amino acids in the generation of robust and functional protocell membranes on primitive Earth. researchgate.netnih.gov
The following table summarizes the key aspects of N-acyl amino acids as protoamphiphilic systems.
| Property | Description | Significance in Chemical Evolution |
| Abiotic Synthesis | Can be formed from amino acids and lipids (monoglycerides, phospholipids) under prebiotically plausible conditions, such as wet-dry cycles. researchgate.netchemrxiv.org | Provides a plausible route for the availability of these molecules on the early Earth. |
| Self-Assembly | Spontaneously form vesicles in aqueous solutions, often over a wide range of pH values, especially when mixed with other amphiphiles. researchgate.netnih.gov | Demonstrates the potential to form the basic compartmentalized structures of protocells. |
| Substrate for Peptide Synthesis | Can act as a starting point for the formation of N-acylated peptides (lipopeptides) under prebiotic conditions. researchgate.netnih.gov | Suggests a pathway for the emergence of more complex and potentially functional molecules associated with early membranes. |
Structure Activity Relationship Sar Studies of 3 3 Methylbenzoyl Amino Propanoic Acid Derivatives
Impact of N-Acyl Chain Modifications on Biological Activity
Research on related N-acylated compounds has shown that the substitution pattern on the phenyl ring directly affects activity. For instance, in a series of N-acylated furazan-3-amines, only benzamides demonstrated promising antiplasmodial activity, and the specific substitution on the phenyl ring was found to influence both the activity and cytotoxicity of the compounds. nih.gov The presence and location of groups like methyl, chloro, and methoxy (B1213986) can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. nih.govmdpi.com
The length and composition of the acyl chain are also pivotal. Studies on antimicrobial peptides have demonstrated that gradually increasing the acyl chain length can enhance hydrophobicity and stabilize the molecule's secondary structure, which in turn affects its cytolytic properties. nih.gov However, this relationship is not always linear, as excessive hydrophobicity can sometimes be detrimental to activity and selectivity. nih.gov For derivatives of 3-[(3-methylbenzoyl)amino]propanoic acid, altering the acyl chain from the specific 3-methylbenzoyl group to other substituted benzoyl groups or even aliphatic acyl chains would likely have a profound impact on biological activity.
Table 1: Impact of N-Acyl Chain Modifications on Biological Activity
| Modification Type | Structural Change Example | Predicted Impact on Biological Activity |
|---|---|---|
| Phenyl Ring Substitution | Replacement of 3-methyl with 4-chloro or 3,4-dimethoxy | Altered electronic and steric profile, potentially changing target binding affinity and selectivity. nih.govmdpi.com |
| Acyl Chain Length | Replacement of benzoyl with a longer or shorter aliphatic acyl chain | Modified hydrophobicity and molecular flexibility, influencing membrane interaction and target engagement. nih.gov |
| Isosteric Replacement | Replacement of the phenyl ring with a bioisosteric heterocycle (e.g., thiophene) | Maintained general shape and size while altering electronic properties, potentially improving activity or metabolic stability. |
Influence of Amino Acid Moiety Substitutions on Functional Properties
Substituting the β-alanine with other amino acids, either natural or non-natural, can lead to significant changes in biological activity. For example, replacing a central D-proline with D-alanine in a series of lipotripeptides was evaluated to understand the impact on bioactivity. nih.gov In another study on antimicrobial peptides, the replacement of lysine (B10760008) residues with other cationic amino acids was explored to enhance activity and stability. nih.gov These studies underscore that even subtle changes in the amino acid backbone can influence the secondary structure and interaction with biological targets. nih.gov
For derivatives of this compound, substituting the β-alanine with α-amino acids, γ-amino acids, or cyclic amino acids would alter the spacing and orientation of the N-acyl group and the carboxylic acid, likely leading to different functional outcomes. Furthermore, adding substituents to the backbone of the propanoic acid could introduce steric hindrance or new interaction points, further modulating the compound's properties.
Table 2: Influence of Amino Acid Moiety Substitutions on Functional Properties
| Modification Type | Structural Change Example | Predicted Impact on Functional Properties |
|---|---|---|
| Backbone Variation | Replacement of β-alanine with α-alanine or γ-aminobutyric acid (GABA) | Altered spatial relationship between the acyl group and the carboxylate, affecting target recognition and binding. |
| Side Chain Introduction | Introduction of a methyl or hydroxyl group on the α or β carbon of the propanoic acid | Increased steric bulk and potential for new hydrogen bonding interactions, influencing binding affinity and specificity. |
| Cyclic Constraints | Replacement of β-alanine with a cyclic amino acid like aminocyclohexanecarboxylic acid | Reduced conformational flexibility, which could lock the molecule into a more or less active conformation. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Acyl β-Amino Acids
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For N-acyl β-amino acids, QSAR models can predict the activity of novel derivatives and guide the design of more potent and selective compounds.
A QSAR model is built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to correlate these descriptors with the observed biological activity. nih.gov These descriptors can be categorized as electronic (e.g., partial atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). researchgate.net For instance, the Hammett substituent constants have been used to model the reactivity of compounds based on the electron-donating or -withdrawing effect of substituents on a benzoyl moiety. nih.gov
In the context of N-acyl β-amino acids, a QSAR study would involve synthesizing a library of derivatives with systematic variations in both the N-acyl chain and the β-amino acid moiety. By measuring the biological activity of these compounds and calculating relevant molecular descriptors, a predictive model could be developed. Such a model could reveal, for example, that a certain degree of hydrophobicity combined with the presence of a hydrogen bond donor at a specific position is optimal for activity. These models are invaluable for prioritizing the synthesis of new compounds and minimizing trial-and-error in the drug discovery process. researchgate.net
Table 3: Key Descriptors in QSAR Modeling for N-Acyl β-Amino Acids
| Descriptor Type | Example Descriptor | Relevance to N-Acyl β-Amino Acids |
|---|---|---|
| Electronic | Hammett constants, Partial atomic charges | Quantifies the effect of substituents on the benzoyl ring on target interaction. nih.gov |
| Steric | Molar refractivity, van der Waals volume | Describes the size and shape of the molecule, which is crucial for fitting into a binding site. nih.gov |
| Hydrophobic | LogP (Partition coefficient) | Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes and interact with hydrophobic pockets in the target. wikipedia.org |
| Topological | Wiener index, Kier & Hall connectivity indices | Encodes information about the branching and connectivity of the molecule's atoms. |
Stereochemical Effects on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological systems are inherently chiral. mdpi.com For derivatives of this compound that possess a stereocenter, the different enantiomers or diastereomers can exhibit significantly different pharmacological activities.
A potential stereocenter in derivatives of the title compound could be introduced by substitution on the β-carbon of the propanoic acid moiety. In such cases, the (R) and (S) enantiomers would present their functional groups in different three-dimensional arrangements. This can lead to stereoselective interactions with chiral biological targets like enzymes and receptors. It is common for one enantiomer to be significantly more active than the other, a phenomenon known as enantioselectivity. researchgate.net For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism might be responsible for the enhanced biological activity. mdpi.com
The differential activity of stereoisomers can be attributed to one enantiomer having a better fit in the binding site of the target protein, allowing for more favorable interactions. Molecular modeling can be used to shed light on the structural and stereochemical requirements for efficient interaction with a biological target. mdpi.com Therefore, when designing and synthesizing derivatives of this compound, controlling and evaluating the stereochemistry is essential for achieving the desired biological effect.
Table 4: Stereochemical Considerations and Potential Effects
| Stereochemical Aspect | Example | Potential Biological Consequence |
|---|---|---|
| Enantioselectivity | A chiral center at the β-carbon of the propanoic acid, creating (R) and (S) enantiomers. | One enantiomer may exhibit significantly higher binding affinity and biological activity than the other due to a better fit with the chiral target. mdpi.com |
| Diastereoselectivity | Introduction of a second chiral center, for instance, on the N-acyl chain. | Diastereomers will have different physical properties and may exhibit distinct biological activities and metabolic profiles. |
| Conformational Restriction | Introduction of rigid structural elements that favor a specific stereochemical arrangement. | Can lead to a more potent compound by pre-organizing the molecule in its bioactive conformation, reducing the entropic penalty of binding. |
Computational Chemistry and Molecular Modeling of 3 3 Methylbenzoyl Amino Propanoic Acid
Conformational Analysis and Energy Minimization
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical and biological properties. 3-[(3-methylbenzoyl)amino]propanoic acid, with its rotatable bonds, can exist in various conformations. Computational methods are employed to identify the most stable, low-energy conformations.
Table 1: Key Torsional Angles in Low-Energy Conformations of this compound
| Dihedral Angle | Description | Predicted Value (Degrees) |
| O=C-N-C | Amide Bond Torsion | ~180° (trans) |
| C-N-C-C | Propanoic Acid Backbone | Varies |
| C-C-C=O | Carboxylic Acid Orientation | Varies |
| C-C(ar)-C=O | Benzoyl Group Rotation | Varies |
Note: The predicted values are illustrative and would be determined through specific computational calculations.
Ligand-Protein Docking Simulations for Target Prediction
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a protein target. This method is instrumental in virtual screening and identifying potential biological targets for a compound like this compound. The process involves placing the ligand (the small molecule) into the binding site of a protein and scoring the interaction based on factors like shape complementarity and intermolecular forces.
By docking this compound against a library of protein structures, researchers can hypothesize its mechanism of action. The scoring functions provide an estimate of the binding affinity, helping to rank potential targets. The structural features of the molecule, such as the hydrogen bond donors and acceptors in the amide and carboxylic acid groups, and the hydrophobic methylbenzoyl group, are critical for its binding specificity.
Molecular Dynamics Simulations to Investigate Binding Mechanisms
While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into the flexibility of both the ligand and the protein and the stability of their interaction.
For a predicted complex of this compound and a protein target, an MD simulation can reveal:
The stability of the initial binding pose.
The key amino acid residues involved in the interaction.
The role of water molecules in mediating the binding.
Conformational changes in the protein upon ligand binding.
These simulations provide a more realistic and detailed understanding of the binding mechanism at an atomic level.
Prediction of Molecular Properties for Research Design
Computational tools can predict a range of physicochemical and pharmacokinetic properties of a molecule before it is synthesized, a field often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. These predictions are vital for designing further experimental research and prioritizing compounds with favorable drug-like properties.
For this compound, these predictions can guide its potential applications. Key properties include solubility, lipophilicity (logP), and polar surface area (PSA), which influence how the molecule will behave in a biological system.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Research Design |
| Molecular Weight | ~207.23 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP (Lipophilicity) | 1.5 - 2.5 | Indicates a balance between aqueous solubility and lipid membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~66.4 Ų | Suggests good potential for cell membrane penetration. |
| Hydrogen Bond Donors | 2 | Contributes to binding specificity and solubility. |
| Hydrogen Bond Acceptors | 3 | Contributes to binding specificity and solubility. |
Note: The predicted values are estimates derived from computational algorithms and require experimental validation.
Applications of 3 3 Methylbenzoyl Amino Propanoic Acid and Analogues in Research
Development of Peptide Mimetics and Bio-conjugates
Peptidomimetics are small protein-like chains designed to mimic peptides. wikipedia.org They are developed to overcome the limitations of natural peptides, such as poor stability and bioavailability. β-amino acids are crucial building blocks in the creation of these mimetics. wikipedia.orgresearchgate.net
The incorporation of β-amino acids into peptides creates oligomers known as β-peptides or α/β-peptides. nih.gov These oligomers can fold into stable, predictable secondary structures that mimic the helices, sheets, and turns of natural peptides and proteins. researchgate.netnih.gov For instance, β-amino acid oligomers have been designed to be helical, cationic, and amphiphilic, with the intention of mimicking the biological activity of naturally occurring amphiphilic, cationic α-helical antimicrobial peptides. wisc.edu
The unique backbone structure of β-amino acids, which is one carbon longer than that of α-amino acids, imparts resistance to degradation by proteases. nih.govnih.gov This increased stability is a significant advantage for therapeutic applications. Research has shown that even with the expanded backbone, β-peptides can present side chains in a spatial orientation that mimics the functional epitopes of α-helical peptides, allowing them to bind to protein surfaces and inhibit protein-protein interactions. nih.gov
| Feature | α-Peptides | β-Peptides |
|---|---|---|
| Building Block | α-amino acids | β-amino acids |
| Backbone Repeat Unit | -NH-CHR-CO- | -NH-CHR-CH2-CO- |
| Proteolytic Stability | Low | High nih.gov |
| Common Secondary Structures | α-helix, β-sheet | 14-helix, 12-helix, 10/12-helix nih.gov |
The conformational flexibility of small peptides can be a hurdle in designing high-affinity receptor ligands. Introducing β-amino acids can constrain the peptide backbone, leading to more rigid structures. wjarr.com These rigid scaffolds are valuable for optimizing interactions with biological targets. acs.orgbiorxiv.orgbiorxiv.org
By strategically placing β-amino acids, researchers can induce specific turns or helical conformations that pre-organize the molecule for binding, reducing the entropic penalty upon interaction with a receptor. nih.gov For example, cyclic β-amino acids like trans-2-aminocyclopentanecarboxylic acid (ACPC) have been used to stabilize β-hairpin structures in proteins, and in some cases, enhance conformational stability. nih.gov The rigidity of these scaffolds allows for the precise positioning of pharmacophoric groups, which is essential for achieving high affinity and selectivity for a target receptor. acs.orgbiorxiv.orgbiorxiv.org
The aggregation of protein and peptide biotherapeutics is a major challenge that can compromise their stability and efficacy. nih.gov Polymeric peptide-mimetics are being explored as excipients to stabilize these formulations. nih.govrsc.org
One strategy involves creating amphiphilic copolymers where a block of a hydrophilic polymer is conjugated to synthetic oligomers of amino acid derivatives. nih.govrsc.org These polymeric mimetics can interact with aggregation-prone regions of proteins, preventing them from self-associating. nih.govrsc.org For instance, polymeric peptide-mimetics of tryptophan, phenylalanine, and isoleucine have been synthesized. nih.govrsc.org These were based on synthetic oligomers of acrylamide (B121943) derivatives of indole-3-acetic acid, phenylacetic acid, or 2-methyl butyric acid, respectively, conjugated with a hydrophilic poly(N-hydroxyethyl acrylamide) block. nih.govrsc.org Studies have shown that the ability of these materials to stabilize proteins like insulin (B600854) depends on the chemical nature of their side groups. nih.govrsc.org
| Amino Acid Mimicked | Analogue Used in Polymer Synthesis | Resulting Polymer Block |
|---|---|---|
| Tryptophan | Indole-3 acetic acid (IND) | INDm-b-HEAn nih.govrsc.org |
| Phenylalanine | Phenylacetic acid (PHEN) | PHENm-b-HEAn nih.govrsc.org |
| Isoleucine | 2-methyl butyric acid (MBA) | MTBm-b-HEAn nih.govrsc.org |
Use as Chemical Probes for Biological Systems
Chemical probes are essential tools for studying biological systems. β-amino acid derivatives can be functionalized to serve as probes for various biological applications.
The development of fluorescent probes for the rapid and selective identification of amino acids is an active area of research. researchgate.netbiorxiv.orgnih.gov While specific examples using 3-[(3-methylbenzoyl)amino]propanoic acid are not documented, the general strategy involves conjugating a fluorophore to a recognition element.
One approach is to use a bioconjugatable fluorescent reporter that produces a unique photophysical response when it couples to the α-amino group of an amino acid, with the response varying depending on the identity of the adjacent side chain. researchgate.netbiorxiv.org For example, libraries of bis-arylated 8-methylthio-BODIPY dye derivatives have been created for this purpose. researchgate.netbiorxiv.org Another strategy involves developing unnatural amino acid-based fluorescent probes that can be acted upon by a specific enzyme, leading to an "off-on" fluorescence signal that allows for the detection of the enzyme's activity. rsc.org
Membrane proteins are challenging to study due to their hydrophobic nature and the need for a lipid environment to maintain their structure and function. mdpi.com β-amino acid-containing peptides can be designed to interact with and modulate membrane proteins.
The amphiphilic nature of certain β-peptides allows them to interact with the lipid bilayer and the transmembrane domains of proteins. wisc.edu This interaction can be used to stabilize membrane proteins for structural studies or to modulate their function. For example, β-peptides have been shown to disrupt microbial membranes, suggesting a mode of action that involves interaction with the cell membrane. wisc.edu The stability of β-peptides to proteolysis also makes them suitable for studying membrane protein dynamics over longer periods compared to natural peptides. wisc.edu
Exploration in Materials Science Research (e.g., Polymer Development)
Comprehensive searches of scientific literature and patent databases did not yield specific research findings on the application of this compound in the field of materials science, including polymer development. The existing body of research does not appear to contain studies detailing its use as a monomer, additive, or modifying agent in the synthesis or characterization of polymeric materials.
While research into polymers incorporating β-alanine and other aromatic amide structures is an active field, specific data on polymers derived from or containing the this compound moiety are not available in the reviewed sources. Consequently, no data tables or detailed research findings on this specific compound's role in polymer science can be provided.
Future Research Directions and Open Questions in N Acyl β Amino Acid Science
Advancements in Stereoselective Synthesis of Complex Analogues
A primary challenge and opportunity in N-acyl β-amino acid science is the development of efficient and highly selective synthetic methodologies. The biological activity of chiral molecules is often dependent on their stereochemistry; therefore, the ability to synthesize enantiomerically pure β-amino acids and their N-acyl derivatives is crucial. hilarispublisher.com Future research will focus on creating more complex analogues of molecules like 3-[(3-methylbenzoyl)amino]propanoic acid to probe structure-activity relationships and optimize biological function.
Several strategies are being pursued to achieve this:
Catalytic Asymmetric Synthesis: The development of novel chiral catalysts (e.g., those based on rhodium or ruthenium) for the asymmetric hydrogenation of enamines or other precursors is a key area of advancement. hilarispublisher.com These methods offer a direct route to chiral β-amino acids with high enantioselectivity.
Enzymatic Resolution: Biocatalysis, using enzymes such as lipases, offers a green and highly selective alternative for resolving racemic mixtures of β-amino acid esters, yielding enantiopure products. mdpi.com
Organocatalysis: The use of small organic molecules as catalysts for reactions like Michael additions provides a powerful platform for constructing stereochemically complex γ-amino acids, a strategy that can be adapted for β-amino acid synthesis. nih.gov
These advanced synthetic methods will enable the creation of libraries of novel N-acyl β-amino acid analogues with diverse substitutions on both the acyl chain and the β-amino acid core, facilitating a deeper exploration of their biological potential.
| Synthetic Strategy | Description | Key Advantages | Representative Catalyst/Enzyme |
| Catalytic Asymmetric Hydrogenation | Direct hydrogenation of prochiral enamines or acrylates using a chiral metal catalyst to create a stereocenter. | High efficiency, high enantioselectivity, atom economy. | Rhodium- or Ruthenium-based chiral phosphine (B1218219) complexes. hilarispublisher.com |
| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme, allowing for the separation of enantiomers. | Excellent stereoselectivity, mild reaction conditions, environmentally friendly. | Lipases (e.g., from Burkholderia cepacia or Pseudomonas fluorescens). mdpi.com |
| Organocatalytic Michael Addition | Addition of aldehydes or other nucleophiles to nitroalkenes or similar acceptors, catalyzed by a chiral amine, to form new carbon-carbon bonds stereoselectively. | Metal-free, high stereoselectivity, broad substrate scope. | Chiral pyrrolidines. nih.gov |
| Arndt-Eistert Homologation | A classic method for converting α-amino acids into their β-amino acid counterparts, involving the extension of the carbon chain by one methylene (B1212753) unit. | Well-established, provides access from readily available α-amino acids. | Requires diazomethane, a hazardous reagent. illinois.edu |
This table provides an interactive overview of key strategies for the stereoselective synthesis of β-amino acid derivatives.
Deeper Mechanistic Understanding of Molecular Interactions in Diverse Biological Contexts
N-acyl amino acids (NAAAs) are emerging as an important family of endogenous signaling molecules with pleiotropic effects. nih.gov They have been implicated in energy homeostasis, inflammation, and nociception. nih.govelifesciences.org A significant open question is how the structural diversity within this lipid family translates into a diversity of biological functions. For a compound like this compound, understanding how the 3-methylbenzoyl group (in place of a more common long-chain fatty acid) influences target binding and cellular activity is a key research goal.
Future investigations will need to:
Identify and Validate Molecular Targets: While some G protein-coupled receptors (GPCRs) like GPR18, GPR55, and GPR92 have been identified as targets for certain NAAAs, the receptors for most of these compounds are unknown. mdpi.com Unbiased screening and chemoproteomic approaches are needed to deorphanize these ligands.
Elucidate Metabolic Pathways: The biosynthesis and degradation of NAAAs are controlled by a network of enzymes, including fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1). researchgate.netelifesciences.org Understanding the interplay of these enzymes in different tissues is crucial for deciphering how the levels of specific NAAAs are regulated.
Probe Structure-Function Relationships: Systematic modification of the N-acyl chain and the amino acid headgroup will be essential to map the molecular determinants of target selectivity and biological activity. For instance, comparing the activity of N-oleoyl β-alanine with this compound could reveal the importance of acyl chain flexibility and aromaticity for a given biological effect. Recent studies have shown that N-acyl amino acids can act as mitochondrial uncouplers, a function that is highly dependent on the specific fatty acid and amino acid residues. nih.gov
Integration of Advanced Computational Methods for Predictive Modeling
As the structural diversity of synthesized N-acyl β-amino acid analogues grows, advanced computational methods will become indispensable for predicting their properties and guiding experimental efforts. In silico approaches can accelerate the discovery process by prioritizing compounds for synthesis and biological testing. byu.edu
Key computational strategies include:
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the conformational behavior of N-acyl β-amino acids and their interactions with putative protein targets, such as GPCRs or enzymes. This can provide insights into binding modes and the structural basis of activity. byu.edu
Quantum Mechanics (QM) Methods: QM calculations can provide highly accurate information about the electronic structure of these molecules, which is essential for understanding their reactivity and for parameterizing the force fields used in MD simulations. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to find statistical relationships between the chemical structures of a series of compounds and their biological activities. arabjchem.orgresearchgate.net These models, once validated, can be used to predict the activity of novel, unsynthesized analogues.
| Computational Method | Application in N-Acyl β-Amino Acid Research | Predicted Outputs |
| Molecular Dynamics (MD) | Simulating the interaction of an N-acyl β-amino acid with a receptor binding pocket over time. | Binding affinity, stable binding poses, conformational changes in the ligand and receptor. |
| Quantum Mechanics (QM) | Calculating the electron distribution and geometry of a novel analogue to understand its intrinsic properties. | Molecular orbital energies, partial charges, bond strengths, reaction energetics. |
| QSAR | Developing a model based on a library of synthesized analogues and their measured antimicrobial activity. arabjchem.org | Predicted antimicrobial activity for new, virtual structures based on molecular descriptors. |
| Docking | Predicting the preferred orientation of this compound when bound to a target protein. | Binding scores, interaction maps (e.g., hydrogen bonds, hydrophobic contacts). |
This interactive table outlines the application of various computational methods to accelerate research on N-acyl β-amino acids.
Development of Novel Research Tools and Probes Based on the Core Structure
The core structure of N-acyl β-amino acids is an ideal scaffold for the design of chemical probes to explore biological systems. By incorporating specific functionalities into the molecule, researchers can create tools to identify binding partners, visualize cellular processes, and dissect metabolic pathways.
Future developments in this area will likely involve:
Photoaffinity Probes: Introducing a photo-reactive group (e.g., a diazirine or benzophenone) onto the N-acyl β-amino acid structure would allow for covalent cross-linking to target proteins upon UV irradiation, facilitating their identification via mass spectrometry.
Fluorescent Probes: Attaching a fluorophore to the molecule would enable researchers to visualize its subcellular localization and track its movement in living cells using advanced microscopy techniques.
"Clickable" Probes: Incorporating a bioorthogonal handle, such as an alkyne or azide, would allow for the use of click chemistry to attach various reporter tags (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) after the probe has interacted with its cellular targets.
SHAPE Reagents: The principles of electrophilic reactivity inherent in some chemical probes, such as those used for SHAPE (Selective 2′-Hydroxyl Acylation Analyzed by Primer Extension) analysis of RNA structure, could inspire the design of novel N-acyl β-amino acids as probes for other biological macromolecules. nih.govacs.org
These bespoke molecular tools, derived from parent structures like this compound, will be instrumental in illuminating the complex biology of the N-acyl β-amino acid family and uncovering new therapeutic targets.
Q & A
Q. What are the recommended synthetic routes for 3-[(3-methylbenzoyl)amino]propanoic Acid, and what reaction conditions optimize yield?
- Methodology : A feasible route involves amide bond formation between 3-chloropropanoic acid and 3-methylbenzoyl amine under basic conditions. Nucleophilic substitution is typical, with the amine attacking the carbonyl carbon of the acid chloride derivative.
- Reagents : 3-methylbenzoyl chloride, β-alanine derivative, and a base (e.g., NaOH).
- Solvent : Use anhydrous DMF or THF to minimize hydrolysis.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
- Key Considerations : Monitor reaction progress via TLC and confirm product purity using HPLC (>95% by area).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : HPLC with UV detection (λ = 254 nm) and C18 column.
- Structural Confirmation :
- NMR : Compare H and C spectra to computational predictions (e.g., ACD/Labs or ChemDraw).
- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]: calculated m/z for CHNO: 207.09).
- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .
Q. What are the optimal solubility and storage conditions for experimental use?
- Solubility Profile (extrapolated from structurally similar propanoic acid derivatives):
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | ~10–15 | Use freshly opened vials to avoid oxidation. |
| Ethanol | ~5–10 | Filter through 0.22 µm nylon membrane. |
| PBS (pH 7.4) | <1 | Prepare fresh; avoid long-term storage. |
- Storage : Lyophilized powder at -20°C under argon; aqueous solutions stable ≤24 hours .
Advanced Research Questions
Q. How can researchers design experiments to evaluate biological activity against specific molecular targets?
- Experimental Design :
- Target Selection : Prioritize enzymes with conserved benzamide-binding pockets (e.g., kinases, proteases).
- Assays :
- Enzyme Inhibition : Fluorescence-based assays (e.g., FRET for protease activity) at 10–100 µM compound concentration.
- Cellular Uptake : Radiolabel (e.g., C) the compound and measure intracellular accumulation in model cell lines (e.g., HEK293).
- Controls : Include structurally related inactive analogs (e.g., 3-[(4-methylbenzoyl)amino]propanoic acid) to validate specificity .
Q. How should contradictory data regarding the compound’s biological efficacy be analyzed?
- Resolution Strategies :
- Reproducibility : Verify purity (>99%) and stereochemical consistency (e.g., chiral HPLC).
- Assay Conditions : Standardize buffer pH, temperature, and co-solvent concentration (e.g., DMSO ≤0.1%).
- Structure-Activity Relationships (SAR) : Synthesize derivatives (e.g., halogenated benzoyl groups) to isolate functional group contributions.
- Data Triangulation : Cross-validate using orthogonal methods (e.g., SPR binding vs. cellular viability assays) .
Q. What computational strategies predict the ADME properties of derivatives?
- In Silico Workflow :
- ADME Prediction : Use SwissADME or ADMETLab to estimate:
- Lipophilicity (LogP): Target <3 for blood-brain barrier penetration.
- Metabolic Stability : CYP450 isoform interactions (e.g., CYP3A4).
- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1BM0) to predict plasma half-life.
- Toxicity : ProTox-II for hepatotoxicity alerts (e.g., mitochondrial dysfunction) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
